Sisomicin sulfate Sisomicin sulfate Sisomicin Sulfate is the sulfate salt form of sisomicin, a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. Sisomicin is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, sisomicin has the greatest activity against gram-positive bacteria.
Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).
Brand Name: Vulcanchem
CAS No.: 53179-09-2
VCID: VC1646260
InChI: InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9?,10-,11+,12+,13-,14+,15?,16+,17?,18+,19-;/m1./s1
SMILES: CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Molecular Formula: C19H39N5O11S
Molecular Weight: 545.6 g/mol

Sisomicin sulfate

CAS No.: 53179-09-2

Cat. No.: VC1646260

Molecular Formula: C19H39N5O11S

Molecular Weight: 545.6 g/mol

* For research use only. Not for human or veterinary use.

Sisomicin sulfate - 53179-09-2

Specification

CAS No. 53179-09-2
Molecular Formula C19H39N5O11S
Molecular Weight 545.6 g/mol
IUPAC Name (2S,3R,4S,5S)-2-[(2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Standard InChI InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9?,10-,11+,12+,13-,14+,15?,16+,17?,18+,19-;/m1./s1
Standard InChI Key JVTNJDPXUPRGIE-DAVQCCERSA-N
Isomeric SMILES C[C@]1(CO[C@H]([C@@H]([C@@H]1NC)O)OC2[C@H](C[C@H]([C@@H]([C@@H]2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O
SMILES CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Canonical SMILES CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O

Introduction

Chemical Identity and Origin

Discovery and Historical Background

Sisomicin was first isolated in 1970 from a novel strain of actinomycetes, Micromonospora inyoensis, which was obtained from soil samples collected in the Inyo National Forest in California . As a member of the aminoglycoside class of antibiotics, sisomicin represents an important addition to the antimicrobial armamentarium, particularly due to its enhanced potency compared to gentamicin .

Chemical Structure and Properties

Sisomicin sulfate is the sulfate salt form of sisomicin, characterized by the molecular formula C19H37N5O7- 2.5H2SO4 . A distinguishing structural feature of sisomicin is its unsaturated sugar ring I, which differentiates it from structurally related aminoglycosides such as gentamicin, tobramycin, and amikacin that possess saturated ring structures . The compound is also known chemically as:

  • D-Streptamine, (2S-cis)-4-O-(3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl)-2-deoxy-6-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl)-, sulfate (2:5) (salt)

  • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-6))-2-deoxy-L-streptamine sulfate (2:5) (salt)

The chemical structure is represented by the InChI key CIKNYWFPGZCHDL-ZHFUJENKSA-N .

Nomenclature and Synonyms

Sisomicin sulfate is known by several alternative names in scientific and clinical literature, including:

  • Antibiotic 6640

  • Extramycin

  • Mensiso

  • Pathomycin

  • Sisomin

  • Rickamicin Sulfate

  • Ensamycin

  • Sch 13475

Mechanism of Action and Structural Basis for Activity

Ribosomal Binding and Protein Synthesis Inhibition

Like other aminoglycosides, sisomicin targets the 30S ribosomal subunit, causing misreading of the mRNA sequence and inhibiting translocation . This results in the production of faulty or nonexistent proteins, ultimately leading to bacterial cell death. The antimicrobial activity of sisomicin is attributed to its ability to interfere with bacterial protein synthesis at a fundamental level.

Structural Basis for Enhanced Activity

X-ray crystallographic analyses have revealed that the binding mode of sisomicin to bacterial ribosomes differs slightly from related aminoglycosides with saturated ring structures . The most notable difference is in the stacking interaction between ring I and the G1491 nucleotide of the ribosomal RNA. While typical saturated ring I structures with chair conformations stack on G1491 through CH/π interactions, the unsaturated ring I of sisomicin with its partially planar conformation can share its π-electron density with G1491 and fits optimally within the A-site helix . This enhanced interaction may explain sisomicin's superior antibacterial activity compared to structurally related aminoglycosides.

Antimicrobial Activity and Spectrum

Spectrum of Activity

Sisomicin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It is particularly effective against:

  • Klebsiella species

  • Escherichia coli

  • Pseudomonas aeruginosa

  • Enterobacter species

  • Proteus species

Minimum Inhibitory Concentrations

The potency of sisomicin can be quantified through its minimum inhibitory concentrations (MICs) against various bacterial species. Representative MIC values include:

Bacterial SpeciesMIC Range (μg/ml)
Diplococcus pneumoniae3.1 - 6.3
Haemophilus influenzae1.6 - 3.1
Pseudomonas aeruginosa2.0

These values demonstrate the high potency of sisomicin sulfate against clinically significant pathogens .

Comparison with Other Aminoglycosides

Sisomicin is generally more potent than gentamicin and has shown effective antibacterial synergy with beta-lactam antibiotics against a wide range of bacteria . This increased potency may be attributed to its unique structural features, particularly the unsaturated sugar ring that enhances binding to bacterial ribosomes.

Pharmacokinetics and Tissue Distribution

Ocular Pharmacokinetics

Detailed studies on the aqueous kinetics of sisomicin sulfate have provided valuable information regarding its penetration into ocular tissues. Following subconjunctival injection of a standard 20 mg/0.4 ml dose, sisomicin can be detected in the aqueous humor as early as 18 minutes post-administration .

A peak aqueous concentration of 16.4 mg/l is reached approximately 78 minutes (1.15 hours) after injection . At this peak level, the antibiotic concentration is 65 times the minimum inhibitory concentration against Pseudomonas, indicating excellent therapeutic potential for ocular infections .

Tissue Binding Properties

Aminoglycosides, including sisomicin, bind avidly to the melanin pigment in ocular tissues . This binding is freely reversible, allowing for sustained release of biologically active antibiotic into the anterior chamber of the eye. This characteristic explains the relatively prolonged bioavailability of aminoglycosides in ocular tissues, which can range from 18 to 24 hours .

Clinical Applications

Treatment of Infections

Given its broad-spectrum antimicrobial activity, sisomicin sulfate has potential applications in the treatment of:

  • Ocular infections and local sepsis

  • Prophylaxis in cataract surgery

  • Infections caused by gentamicin-resistant strains

The excellent intraocular penetration achieved with sisomicin makes it particularly valuable for treating ocular infections .

Laboratory Applications

Sisomicin sulfate is commonly used in clinical in vitro microbiological antimicrobial susceptibility tests, including panels, discs, and MIC strips against gram-positive and gram-negative microbial isolates . Medical microbiologists use these antimicrobial susceptibility test results to recommend appropriate antibiotic treatment options for infected patients.

Analytical Methods and Standards

Detection and Quantification

Various analytical techniques have been employed for the detection and quantification of sisomicin in pharmaceutical preparations. These include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for relative quantification of sisomicin in gentamicin preparations

  • X-ray crystallography for structural analysis and determination of binding modes

Reference Standards

Sisomicin sulfate reference standards are available from pharmacopoeial authorities such as the European Pharmacopoeia and the United States Pharmacopeia . These standards are intended for use in laboratory tests as specifically prescribed in official pharmacopoeial monographs and serve as benchmarks for quality control in pharmaceutical manufacturing.

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